molecular formula C14H15NO3 B11864376 4-Ethoxy-6,7-dimethylquinoline-2-carboxylic acid

4-Ethoxy-6,7-dimethylquinoline-2-carboxylic acid

Cat. No.: B11864376
M. Wt: 245.27 g/mol
InChI Key: FBGQCSSGZPEBLS-UHFFFAOYSA-N
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Description

4-Ethoxy-6,7-dimethylquinoline-2-carboxylic acid is a quinoline derivative featuring an ethoxy group at position 4, methyl groups at positions 6 and 7, and a carboxylic acid moiety at position 2. Notably, the substituents (ethoxy, methyl, and carboxylic acid) influence solubility, electronic distribution, and intermolecular interactions, which are critical for pharmaceutical or synthetic applications .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

4-ethoxy-6,7-dimethylquinoline-2-carboxylic acid

InChI

InChI=1S/C14H15NO3/c1-4-18-13-7-12(14(16)17)15-11-6-9(3)8(2)5-10(11)13/h5-7H,4H2,1-3H3,(H,16,17)

InChI Key

FBGQCSSGZPEBLS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C(=C2)C)C)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-Ethoxy-6,7-dimethylquinoline-2-carboxylic acid involves several steps. One common method includes the hydrolysis of 4-amino-2-quinolones or 2-amino-4-hydroxyquinolines . The reaction conditions typically involve the use of specific reagents and solvents to achieve the desired product. Industrial production methods may vary, but they generally aim to optimize yield and purity.

Chemical Reactions Analysis

Functional Group Reactivity

Carboxylic Acid Group
The carboxylic acid moiety enables esterification, amidation, and decarboxylation. While direct experimental data for this compound is limited, analogous quinoline-carboxylic acids undergo:

  • Esterification : Reaction with alcohols (e.g., ethanol) to form esters, facilitated by acid catalysts (e.g., H₂SO₄) .

  • Amidation : Conversion to amides via coupling agents (e.g., DCC) or direct reaction with amines.

Substitution and Transformation

Chlorination/Dehydroxylation
Hydroxy-substituted quinolines can undergo chlorination using reagents like POCl₃ under inert atmospheres. For example, hydroxyl groups are converted to chloro groups with yields up to 98% under reflux conditions . While this compound lacks hydroxyl groups, such reactions highlight the versatility of quinoline cores in functional group interconversion.

Thermal Stability and Decarboxylation
Quinoline-carboxylic acids may undergo decarboxylation under thermal stress, though this compound’s stability is not explicitly studied in the provided sources.

Ester Hydrolysis Conditions

YieldReaction ConditionsKey Operations
99%2 N aqueous NaOH, 90°C, 1.5 hSuspension in NaOH, cooling, acidification, filtration

Chlorination Conditions

YieldReaction ConditionsKey Operations
98%POCl₃, reflux, 2–3 h, inert atmosphereQuenching with ice, neutralization, filtration

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that quinoline derivatives, including 4-Ethoxy-6,7-dimethylquinoline-2-carboxylic acid, exhibit significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

Antiviral Properties
The compound has also shown promise in antiviral applications. Its structural analogs have been studied for their ability to inhibit viral polymerases, particularly in the context of influenza virus . This suggests potential for further development as antiviral agents.

Prodrug Development
The compound's carboxylic acid functionality allows it to be utilized in prodrug formulations. Research into prodrugs containing ethoxy linkers has highlighted their stability and efficacy in delivering active pharmaceutical ingredients . This could enhance the bioavailability of drugs derived from or related to 4-Ethoxy-6,7-dimethylquinoline-2-carboxylic acid.

Material Science Applications

Synthesis of New Materials
In material science, 4-Ethoxy-6,7-dimethylquinoline-2-carboxylic acid serves as a building block for synthesizing novel materials. Its unique properties facilitate the development of advanced polymers and coatings with enhanced performance characteristics .

Case Studies

  • Synthesis and Evaluation of Antiviral Compounds
    A study focused on synthesizing derivatives of 4-Ethoxy-6,7-dimethylquinoline-2-carboxylic acid to evaluate their antiviral activity against influenza virus polymerase. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting a pathway for developing new antiviral medications .
  • Development of Prodrugs
    Research into prodrugs utilizing ethoxy linkers highlighted their stability across various pH levels. Prodrugs derived from 4-Ethoxy-6,7-dimethylquinoline-2-carboxylic acid demonstrated promising results in releasing active compounds in physiological conditions .

Mechanism of Action

The mechanism of action of 4-Ethoxy-6,7-dimethylquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it generally involves binding to target molecules and modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Structural Comparison

The table below summarizes key structural and physicochemical differences between 4-ethoxy-6,7-dimethylquinoline-2-carboxylic acid and related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities
4-Ethoxy-6,7-dimethylquinoline-2-carboxylic acid 4-Ethoxy, 6,7-dimethyl, 2-carboxylic acid C₁₄H₁₅NO₅* 277.27 Insufficient data; expected moderate polarity due to carboxylic acid
6,7-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid 6,7-Dimethyl, 2-(thiophene), 4-carboxylic acid C₁₈H₁₇NO₂S 335.4 Enhanced lipophilicity from thiophene; CAS 1061996-80-2
4-Chloro-6,7-dimethoxyquinoline 4-Chloro, 6,7-dimethoxy C₁₁H₁₀ClNO₂ 223.66 m.p. 403–404 K; synthesized via POCl₃
4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides 4-Hydroxy, 6,7-dimethoxy, 2-oxo, 3-carboxamide Variable Variable Bioactive; synthesized via amine coupling

*Note: The molecular formula is inferred from the dimethoxy analog (C₁₄H₁₅NO₅) in and , adjusted for methyl groups.

Substituent Effects on Properties

  • Ethoxy vs. Methyl groups at positions 6 and 7 (as in the target compound) increase steric hindrance compared to methoxy analogs, possibly altering binding interactions in biological systems .
  • Carboxylic Acid Position: The carboxylic acid at position 2 (vs. position 4 in ) may influence hydrogen-bonding patterns and acidity.
  • Functional Group Variations :

    • Carboxamide derivatives (e.g., and ) exhibit different hydrogen-bonding capabilities compared to carboxylic acids, impacting bioavailability and target affinity .

Biological Activity

4-Ethoxy-6,7-dimethylquinoline-2-carboxylic acid is a member of the quinoline family, characterized by its unique structure which includes an ethoxy group at the 4-position, dimethyl groups at the 6 and 7 positions, and a carboxylic acid functional group at the 2-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C13H15NO3
  • Molecular Weight : Approximately 245.27 g/mol
  • Structural Characteristics : The presence of the ethoxy and dimethyl groups contributes to its unique reactivity and biological profile.

Biological Activities

Research indicates that 4-Ethoxy-6,7-dimethylquinoline-2-carboxylic acid exhibits a variety of biological activities:

  • Antimicrobial Activity : Quinoline derivatives are known for their antibacterial and antifungal properties. Studies suggest that this compound may inhibit the growth of certain pathogens, although specific data on its efficacy against various strains is limited .
  • Antitubercular Activity : In vitro studies have shown that similar quinoline carboxylic acids can be effective against Mycobacterium tuberculosis. The mechanism often involves inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication . While direct studies on 4-Ethoxy-6,7-dimethylquinoline-2-carboxylic acid are scarce, its structural relatives have demonstrated significant activity against both replicating and non-replicating forms of Mtb.
  • Anticancer Potential : Some quinoline derivatives have been evaluated for their anticancer properties. For instance, compounds with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and inhibition of specific signaling pathways .
  • Enzyme Inhibition : The compound may also act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases or conditions related to excessive inflammation .

Comparative Analysis with Related Compounds

To understand the uniqueness of 4-Ethoxy-6,7-dimethylquinoline-2-carboxylic acid, it is useful to compare it with other quinoline derivatives:

Compound NameStructural FeaturesNotable Activities
2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acidDimethylphenyl substitution; different position for carboxylic groupAntibacterial activity
EthoxyquinEthoxy group; lacks quinoline structureAntioxidant properties
AmodiaquineQuinoline core; different substituentsAntimalarial activity
QuinineQuinoline core; hydroxyl groupsAntimalarial and analgesic properties

The unique combination of substituents in 4-Ethoxy-6,7-dimethylquinoline-2-carboxylic acid may impart distinct biological activities not observed in other derivatives.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating various quinoline derivatives for their biological activities:

  • Study on Antitubercular Activity : A series of arylated quinoline carboxylic acids were synthesized and tested against Mtb. Some derivatives showed promising results with minimal inhibitory concentrations (MIC) below 16 μg/mL .
  • Anticancer Studies : Research has indicated that certain quinoline derivatives can induce apoptosis in cancer cells through various mechanisms. For example, compounds have been shown to inhibit sirtuins, which play a role in cancer cell survival .
  • Inflammation Studies : Novel quinoline derivatives have been evaluated for their ability to inhibit COX enzymes. Some exhibited significant anti-inflammatory effects comparable to established drugs .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and electronic effects (e.g., methoxy groups deshield adjacent protons) .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves spatial arrangement of substituents, as demonstrated for 4-chloro-6,7-dimethoxyquinoline .

How do electron-donating substituents (e.g., ethoxy, methyl) influence the compound’s reactivity in electrophilic substitution?

Advanced
Electron-donating groups activate the quinoline ring at specific positions:

  • Ethoxy (position 4) : Directs electrophiles to positions 3 and 5 via resonance .
  • Methyl (positions 6,7) : Steric effects dominate, reducing reactivity at adjacent positions.
    Methodological Insight : Use nitration or sulfonation to probe reactivity. For example, HNO₃/H₂SO₄ at 0°C selectively nitrates position 3 .

What in vitro models are suitable for evaluating the compound’s biological activity?

Q. Basic

  • Antibacterial assays : Agar diffusion (zone of inhibition) and broth dilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : DNA gyrase/topoisomerase IV assays to assess antibacterial mechanisms .
    Advanced Consideration :
  • Cytotoxicity screening : MTT assays on mammalian cells (e.g., HEK293) ensure selectivity .

How can stability studies address contradictory data on the compound’s degradation under varying pH conditions?

Q. Advanced

  • Accelerated stability testing : Incubate at pH 1–13 (37°C) and monitor degradation via HPLC.
  • Mechanistic analysis : LC-MS identifies degradation products (e.g., hydrolysis of the ethoxy group to hydroxy derivatives) .
    Reported Stability :
  • Stable in dry, inert atmospheres; sensitive to prolonged moisture .

What computational methods predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular docking : AutoDock or Schrödinger Suite models binding to DNA gyrase (PDB: 1KZN).
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with antibacterial activity .
    Validation : Compare computational predictions with experimental IC₅₀ values .

How do substituent variations at position 2 (carboxylic acid) affect solubility and bioavailability?

Q. Basic

  • Esterification : Methyl/ethyl esters (e.g., from LiAlH₄ reduction) enhance lipophilicity .
  • Salt formation : Sodium or potassium salts improve aqueous solubility for in vivo studies .
    Data :
  • LogP (predicted): ~2.1 for the free acid; ~3.5 for methyl ester .

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